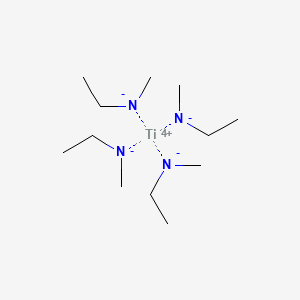

Tetrakis(ethylmethylamido)titanium(IV)

Descripción

Significance of Organometallic Precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Organometallic compounds, which contain at least one chemical bond between a carbon atom of an organic molecule and a metal, are crucial as precursors in thin-film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). wikipedia.org These methods are fundamental to the fabrication of modern semiconductor devices and other advanced materials. wikipedia.orgbath.ac.uk In CVD, precursor compounds react in the vapor phase or on a heated substrate to build a film. rsc.org ALD, a subclass of CVD, utilizes sequential, self-limiting surface reactions of precursors to deposit films with atomic-level control over thickness and conformality. wikipedia.orgrsc.org

The choice of precursor is critical to the success of the deposition process. azonano.com Organometallic precursors offer significant advantages over traditional inorganic compounds, such as metal halides. azonano.combohrium.com These advantages often include:

Higher Volatility: Many organometallic precursors are liquids at room temperature with sufficient vapor pressure for efficient delivery into the deposition reactor. harvard.edutanaka-preciousmetals.com

Lower Deposition Temperatures: The chemical reactivity of organometallic compounds can be tailored by ligand design, often allowing for lower process temperatures. bohrium.comresearchgate.net This is crucial for thermally sensitive substrates. researchgate.net

Reduced Impurities: While early organometallic precursors could introduce carbon impurities, modern precursor design aims to minimize this. rsc.orgresearchgate.net They offer an alternative to halide precursors like titanium tetrachloride (TiCl₄), which can lead to corrosive byproducts (e.g., HCl) and chlorine contamination in the final film. azonano.comharvard.edubaldengineering.com

Enhanced Reactivity and Control: The reactivity of organometallic precursors can be finely tuned, which is particularly beneficial for the self-limiting reactions required in ALD. bohrium.comyoutube.com This allows for the deposition of high-purity, dense, and uniform films. azonano.comharvard.edu

The field of organometallic chemistry continuously develops new precursors to meet the demands for advanced materials with specific properties for high-tech applications. bath.ac.ukresearchgate.netresearchgate.net

Evolution of Titanium Precursor Chemistry in Thin Film Technologies

The development of precursors for depositing titanium-based thin films, such as titanium nitride (TiN) and titanium dioxide (TiO₂), has evolved significantly to meet the stringent demands of the semiconductor industry. baldengineering.comresearchgate.net

Historically, titanium tetrachloride (TiCl₄) was a widely used precursor. baldengineering.comresearchgate.net It is inexpensive and can be used to deposit TiN and TiO₂ films. azonano.comvaporpulse.com However, TiCl₄ has several major drawbacks:

It requires high deposition temperatures. baldengineering.com

The process generates corrosive hydrochloric acid (HCl) as a byproduct. harvard.edubaldengineering.com

It leads to chlorine contamination within the deposited films, which can degrade device performance. baldengineering.com

These limitations drove the shift towards metal-organic precursors, particularly titanium amides. baldengineering.com The first generation of widely adopted organometallic titanium precursors included Tetrakis(dimethylamido)titanium(IV) (TDMAT) and Tetrakis(diethylamido)titanium(IV) (TDEAT) . researchgate.netenigmatic-consulting.com

TDMAT allows for lower deposition temperatures compared to TiCl₄. baldengineering.com However, films deposited using TDMAT alone often suffer from high carbon contamination and are susceptible to oxidation upon air exposure. enigmatic-consulting.com Using ammonia (B1221849) (NH₃) as a co-reactant improves film purity but requires careful process control due to the high reactivity between TDMAT and ammonia. enigmatic-consulting.com

TDEAT was also investigated, but like TDMAT, it could lead to carbon impurities in the resulting films. researchgate.net

The challenges associated with these precursors, primarily carbon content and film stability, spurred further research into designing new organometallic compounds with improved properties. This led to the development of precursors with asymmetric ligands, such as Tetrakis(ethylmethylamido)titanium(IV) (TEMAT). researchgate.netresearchgate.net

| Precursor | Chemical Formula | Common Abbreviation | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Titanium tetrachloride | TiCl₄ | - | Inexpensive | High deposition temperature, corrosive HCl byproduct, Cl contamination harvard.edubaldengineering.com |

| Tetrakis(dimethylamido)titanium(IV) | Ti[N(CH₃)₂]₄ | TDMAT | Lower deposition temperature than TiCl₄ baldengineering.com | High carbon contamination, film instability in air enigmatic-consulting.comresearchgate.net |

| Tetrakis(diethylamido)titanium(IV) | Ti[N(C₂H₅)₂]₄ | TDEAT | Organometallic alternative to TiCl₄ | Carbon contamination researchgate.net |

| Tetrakis(ethylmethylamido)titanium(IV) | Ti[N(C₂H₅)(CH₃)]₄ | TEMAT | Low carbon content, good thermal stability, excellent step coverage researchgate.net | More complex synthesis compared to symmetrical amides |

Rationale for Dedicated Research Focus on Tetrakis(ethylmethylamido)titanium(IV) (TEMAT) as a Precursor

Tetrakis(ethylmethylamido)titanium(IV) (TEMAT), with the chemical formula Ti[N(C₂H₅)(CH₃)]₄, emerged as a highly promising precursor for the deposition of titanium nitride (TiN) thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.netresearchgate.net The dedicated research focus on TEMAT is justified by its distinct advantages over its predecessors, TDMAT and TDEAT.

Key research findings have demonstrated that TEMAT:

Reduces Carbon Contamination: TiN films deposited using TEMAT exhibit significantly lower carbon content (around 5 atomic %) compared to films derived from TDEAT (around 10 atomic %). researchgate.net The proposed reaction mechanism involves a β-hydride elimination from the ethyl group, which is a cleaner decomposition pathway. nih.gov

Improves Film Properties: TEMAT produces TiN films that are more crystalline and less reactive to air than those produced from TDMAT. researchgate.net This enhanced stability is crucial for reliable device performance.

Enables Low-Temperature Deposition: High-quality TiN films can be deposited at temperatures between 250°C and 350°C. researchgate.net Studies on its thermal decomposition show it begins to break down above 300°C in an Argon atmosphere, defining a practical window for CVD processes. researchgate.net The activation energy for its first-order decomposition has been estimated at 10.92 kcal/mol. researchgate.netiaea.org

Achieves Excellent Conformality: TEMAT has demonstrated outstanding step coverage, achieving 90% coverage over 0.35 µm contacts with a high aspect ratio of 2.9 at a deposition temperature of 300°C. researchgate.net This is a critical requirement for fabricating advanced integrated circuits with shrinking feature sizes. researchgate.net

The compound itself is a yellow-to-orange liquid, which is advantageous for vapor delivery in CVD and ALD systems. mocvd-precursor-encyclopedia.desigmaaldrich.com Its thermal chemistry on silicon surfaces has been studied in detail, identifying dissociative adsorption starting around 450 K (177°C), followed by the β-hydride elimination reaction. nih.govacs.org These favorable characteristics make TEMAT a superior precursor for depositing high-quality TiN barrier layers in the microelectronics industry. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₃₂N₄Ti or [(CH₃C₂H₅)N]₄Ti | sigmaaldrich.com |

| Molecular Weight | 280.28 g/mol | mocvd-precursor-encyclopedia.desigmaaldrich.com |

| Appearance | Yellow-orange liquid | mocvd-precursor-encyclopedia.de |

| Density | 0.923 g/mL at 25°C | mocvd-precursor-encyclopedia.desigmaaldrich.com |

| Boiling Point | 80 °C at 0.1 mmHg | sigmaaldrich.com |

| Melting Point | < -20°C | mocvd-precursor-encyclopedia.de |

| Decomposition Activation Energy | 10.92 kcal/mol | researchgate.netiaea.org |

Structure

3D Structure of Parent

Propiedades

Número CAS |

308103-54-0 |

|---|---|

Fórmula molecular |

C12H32N4Ti |

Peso molecular |

280.28 g/mol |

Nombre IUPAC |

ethyl(methyl)azanide;titanium(4+) |

InChI |

InChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |

Clave InChI |

LNKYFCABELSPAN-UHFFFAOYSA-N |

SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4] |

SMILES canónico |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4] |

Pictogramas |

Flammable; Corrosive |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Design Principles for Tetrakis Ethylmethylamido Titanium Iv

Advanced Synthetic Routes for Tetrakis(ethylmethylamido)titanium(IV)

The synthesis of Tetrakis(ethylmethylamido)titanium(IV) (TEMAT) typically follows a salt metathesis reaction, a common and effective method for creating metal-amido complexes. This process involves the reaction of a titanium halide, most commonly titanium tetrachloride (TiCl₄), with a lithium salt of the corresponding secondary amine, in this case, lithium ethylmethylamide (LiN(C₂H₅)(CH₃)).

The general reaction can be represented as:

TiCl₄ + 4 LiN(C₂H₅)(CH₃) → Ti(N(C₂H₅)(CH₃))₄ + 4 LiCl

This reaction is typically carried out in an inert solvent, such as a hydrocarbon like hexane (B92381) or heptane, under a protective atmosphere (e.g., nitrogen or argon) to prevent the highly reactive precursor from degrading due to moisture or oxygen. The lithium ethylmethylamide is usually prepared in situ by reacting ethylmethylamine with an organolithium reagent like n-butyllithium. The lithium chloride byproduct is insoluble in the hydrocarbon solvent and can be removed by filtration. The final product, Tetrakis(ethylmethylamido)titanium(IV), is then isolated from the filtrate, often as a yellow to orange liquid. wikipedia.org

Table 1: General Synthesis Parameters for Tetrakis(amido)titanium(IV) Compounds

| Parameter | Description |

| Titanium Source | Titanium tetrachloride (TiCl₄) |

| Amide Source | Lithium salt of the corresponding secondary amine (e.g., LiN(C₂H₅)(CH₃)) |

| Stoichiometry | Typically a 1:4 molar ratio of TiCl₄ to the lithium amide |

| Solvent | Anhydrous, non-polar aprotic solvents (e.g., hexane, heptane) |

| Reaction Temperature | Often initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) |

| Work-up | Filtration to remove lithium chloride byproduct, followed by solvent removal under vacuum |

Principles of Ligand Design in Amido-Titanium Precursors for Volatility and Reactivity Optimization

The selection of ligands in metal-organic precursors for processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) is critical as it directly influences the precursor's physical and chemical properties, such as volatility, thermal stability, and reactivity. In the case of amido-titanium precursors, the design of the amido ligand, such as the ethylmethylamido group in TEMAT, is a key aspect of optimizing the precursor for specific applications.

The primary goals of ligand design for these precursors are to achieve a balance between sufficient volatility for efficient gas-phase transport and appropriate reactivity for controlled film deposition. The ethylmethylamido ligand in TEMAT represents a strategic choice to modulate these properties compared to other common amido ligands like dimethylamido in TDMAT or diethylamido in TDEAT.

Volatility: The volatility of a metal-amido complex is significantly influenced by its molecular weight and intermolecular forces. The ethylmethylamido ligand, with its combination of a smaller methyl group and a slightly larger ethyl group, offers a moderate steric profile. This asymmetry can disrupt crystal packing in the solid state and reduce intermolecular interactions in the liquid state, leading to a desirable vapor pressure for ALD/CVD applications.

Reactivity and Thermal Stability: The reactivity of amido-titanium precursors is largely governed by the strength of the titanium-nitrogen (Ti-N) bond and the steric hindrance around the central titanium atom. The ethyl and methyl groups on the nitrogen atom in the ethylmethylamido ligand influence the electronic and steric environment of the Ti-N bond. The presence of the ethyl group, being slightly more electron-donating than a methyl group, can subtly affect the Ti-N bond strength.

Studies comparing different amido-titanium precursors have shown that the nature of the alkyl groups on the nitrogen atom impacts the thermal stability of the compound. For instance, precursors with ethyl groups, such as Tetrakis(ethylmethylamido)titanium(IV) and Tetrakis(diethylamido)titanium(IV), tend to have higher decomposition temperatures compared to their dimethylamido counterparts. This enhanced thermal stability can be advantageous in ALD processes by providing a wider temperature window for self-limiting growth. researchgate.net The steric bulk of the ligands also plays a crucial role in preventing undesired gas-phase reactions and ensuring a clean decomposition pathway on the substrate surface.

Table 2: Comparison of Common Amido Ligands in Titanium Precursors

| Ligand | Precursor Name | Key Characteristics |

| Dimethylamido | Tetrakis(dimethylamido)titanium(IV) (TDMAT) | Higher volatility, lower thermal stability |

| Ethylmethylamido | Tetrakis(ethylmethylamido)titanium(IV) (TEMAT) | Moderate volatility and thermal stability |

| Diethylamido | Tetrakis(diethylamido)titanium(IV) (TDEAT) | Lower volatility, higher thermal stability |

Protocols for Purification and Handling of Tetrakis(ethylmethylamido)titanium(IV) for High-Purity Applications

The utility of Tetrakis(ethylmethylamido)titanium(IV) as a precursor in the electronics industry is contingent upon its availability in very high purity. Impurities, such as halide residues from the synthesis (e.g., chlorine), other organic compounds, or moisture, can be detrimental to the performance and properties of the deposited thin films. Therefore, stringent purification and handling protocols are essential.

Purification:

Fractional vacuum distillation is the most common and effective method for purifying volatile, thermally sensitive organometallic compounds like TEMAT. This technique separates compounds based on their different boiling points under reduced pressure. The lower pressure allows the distillation to occur at lower temperatures, which is crucial for preventing the thermal decomposition of the precursor.

A typical purification process would involve:

Initial Filtration: Removal of solid byproducts, primarily lithium chloride, after the synthesis reaction.

Solvent Removal: The bulk of the reaction solvent is removed under vacuum.

Fractional Vacuum Distillation: The crude product is then subjected to distillation under high vacuum. The system is slowly heated, and fractions are collected at specific temperature and pressure ranges. The desired high-purity TEMAT is collected as a specific fraction, leaving behind less volatile impurities and separating it from more volatile ones.

Table 3: General Parameters for Fractional Vacuum Distillation of Organometallic Precursors

| Parameter | Description |

| Apparatus | A vacuum-tight distillation setup, often including a fractionating column to enhance separation efficiency. |

| Vacuum Level | High vacuum is typically applied to lower the boiling point and prevent decomposition. |

| Heating | Gradual and controlled heating of the distillation flask. |

| Fraction Collection | Collection of different fractions based on their boiling points at the given pressure. |

| Purity Analysis | The purity of the collected fractions is typically verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and trace metal analysis. |

Handling:

Tetrakis(ethylmethylamido)titanium(IV) is highly sensitive to air and moisture. wikipedia.org Exposure to either can lead to hydrolysis and the formation of titanium oxides and ethylmethylamine, compromising the purity and performance of the precursor. Therefore, all handling and storage must be conducted under an inert atmosphere.

Key handling practices include:

Inert Atmosphere: All manipulations should be performed in a glovebox or using Schlenk line techniques under a high-purity inert gas like nitrogen or argon.

Storage: The purified compound should be stored in sealed, airtight containers, often made of stainless steel for larger quantities, under an inert atmosphere. For laboratory-scale use, it is typically stored in sealed ampoules or Schlenk flasks.

Transfer: Transfer of the liquid precursor should be done using gas-tight syringes or cannulas to avoid exposure to the atmosphere.

By adhering to these rigorous purification and handling protocols, the high purity of Tetrakis(ethylmethylamido)titanium(IV) required for demanding applications in the semiconductor and advanced materials fields can be ensured.

Fundamental Reactivity and Decomposition Mechanisms of Tetrakis Ethylmethylamido Titanium Iv

Gas-Phase Thermal Decomposition Pathways of Tetrakis(ethylmethylamido)titanium(IV)

The breakdown of TEMAT in the gas phase is a complex process influenced by temperature and the surrounding atmosphere. researchgate.netiaea.org Studies using Fourier Transform Infrared Spectroscopy (FTIR) have been instrumental in elucidating these mechanisms. researchgate.netiaea.org

Unimolecular Decomposition Processes

The thermal decomposition of TEMAT in the gas phase has been identified as a first-order unimolecular reaction. researchgate.netiaea.org This indicates that the initial rate-determining step involves the decomposition of a single TEMAT molecule. The process is characterized by a specific activation energy, which quantifies the minimum energy required to initiate the decomposition.

| Parameter | Value | Source |

|---|---|---|

| Reaction Order | First-order | researchgate.netiaea.org |

| Activation Energy (Ea) | 10.92 kcal/mol | researchgate.netiaea.org |

Reductive Coupling Mechanisms and Hydrazine (B178648) Formation

While various decomposition pathways for titanium amide precursors exist, the available literature on TEMAT primarily focuses on elimination and hydrogenation reactions. Although the abstraction of hydrazine from imido dimer complexes has been theoretically considered as a possible pathway for some titanium amide systems to form TiN, calculations suggest this reaction is highly endothermic. mocvd-precursor-encyclopedia.de This implies that reduction of Ti(IV) to Ti(III) is more likely to occur on a surface rather than in the gas phase through a hydrazine-based reductive coupling mechanism. mocvd-precursor-encyclopedia.de

Ligand Hydrogenation Reactions (e.g., Formation of Ethylmethylamine)

The composition of the ambient gas significantly affects the decomposition of TEMAT. iaea.org In a hydrogen (H₂) atmosphere, the decomposition rate of TEMAT is observed to be slower than in an inert argon (Ar) atmosphere. iaea.org This suggests that hydrogen plays a role in the reaction pathways. One proposed function of the hydrogen gas is to facilitate the removal of the ethylmethylamido ligand from the titanium center through hydrogenation, forming the stable molecule ethylmethylamine. iaea.org

Formation of Imine and Nitrile Intermediates during Decomposition

A key feature of TEMAT's thermal decomposition is the formation of imine (C=N) and nitrile (C≡N) intermediates. researchgate.netiaea.org In both argon and hydrogen atmospheres, TEMAT decomposes to create intermediate imine compounds. researchgate.netiaea.org One specific pathway proposed is a β-hydride elimination from the ethyl group of a ligand, which leads to the formation of an imine. nih.gov On surfaces, this has been identified as producing N-methylethylidenimine species. nih.gov

The presence of a hydrogen atmosphere introduces an additional reaction pathway. Under H₂, not only are imine intermediates observed, but a stable nitrile compound is also formed, identified by its characteristic infrared absorption peak around 2146 cm⁻¹. iaea.org

| Atmosphere | Observed Intermediates | Source |

|---|---|---|

| Argon (Ar) | Imine (C=N) compounds | researchgate.netiaea.org |

| Hydrogen (H₂) | Imine (C=N) and Nitrile (C≡N) compounds | researchgate.netiaea.org |

Surface Reaction Mechanisms of Tetrakis(ethylmethylamido)titanium(IV)

When TEMAT interacts with a substrate, its decomposition is governed by surface-mediated reaction mechanisms, which are crucial for thin film growth.

Adsorption and Desorption Kinetics on Substrate Surfaces

The interaction of TEMAT with silicon (Si(100)) surfaces has been studied to understand the initial stages of film deposition. The process begins with the adsorption of the TEMAT molecule onto the surface. Research using infrared absorption and X-ray photoelectron spectroscopies indicates that dissociative adsorption starts at temperatures around 450 K (177 °C). nih.gov This initial step, which is likely limited by the rate of elimination of some of the amido ligands, is followed by a rapid and selective β-hydride elimination reaction from the ethyl group of the remaining ligands. nih.gov This sequence of events is a critical precursor to the growth of a titanium nitride film upon longer exposure times at decomposition temperatures. nih.gov

| Event | Onset Temperature | Description | Source |

|---|---|---|---|

| Dissociative Adsorption | ~450 K (177 °C) | The start of TEMAT breaking apart upon sticking to the silicon surface, likely involving the elimination of amido groups. | nih.gov |

| β-Hydride Elimination | Follows adsorption | A rapid reaction involving the remaining ligands, leading to the formation of adsorbed N-methylethylidenimine. | nih.gov |

Ligand Exchange Reactions (e.g., Transamination with Ammonia)

Ligand exchange is a fundamental reaction pathway for tetrakis(amido)titanium complexes, including Tetrakis(ethylmethylamido)titanium(IV) (TEMAT). A prominent example of this is the transamination reaction with ammonia (B1221849) (NH₃). While research often focuses on the closely related analogue, Tetrakis(dimethylamido)titanium (TDMAT), the principles are directly applicable to TEMAT. In this process, the ethylmethylamido [-N(Et)(Me)] ligands are displaced by amino (-NH₂) groups from ammonia. This reaction is crucial for the chemical vapor deposition (CVD) of titanium nitride (TiN) films, as it provides the nitrogen source for the film and facilitates the removal of carbon-containing ligands. acs.orggoogle.comresearchgate.net

The reaction can be represented as a series of ligand exchanges: Ti[N(Et)(Me)]₄ + NH₃ ⇌ (EtMeN)₃Ti-NH₂ + HN(Et)(Me)

Studies on TDMAT show that this initial transamination is often reversible, and the addition of excess dimethylamine (B145610) byproduct can inhibit the reaction rate, a principle used to control film deposition. acs.orggoogle.comacs.org The reaction proceeds by displacing the original amido ligands to form titanium-amino bonds, which are key intermediates in the formation of the TiN network. acs.orgresearchgate.net This exchange is not limited to the gas phase; it can also occur on surfaces, where an approaching precursor molecule reacts with surface-adsorbed ammonia or amine groups. researchgate.netutec.edu.peacs.org Density functional theory (DFT) calculations and experimental observations on TDMAT confirm that this surface transamination is a thermodynamically favorable process. utec.edu.peacs.org

Beta-Hydride Elimination Processes on Surfaces

When TEMAT is exposed to a heated surface, such as silicon, it can undergo decomposition through a beta-hydride elimination pathway. This intramolecular process is a key mechanism for the breakdown of the ethylmethylamido ligand. Studies on the thermal chemistry of TEMAT on Si(100) surfaces have shown that dissociative adsorption begins around 450 K. nih.govacs.org This initial step is rapidly followed by a selective beta-hydride elimination from the ethyl group of the ligand. nih.govacs.org

In this reaction, a hydrogen atom on the carbon atom beta to the nitrogen atom is transferred to the titanium center. This results in the cleavage of the titanium-nitrogen bond and the formation of a stable, volatile byproduct, N-methylethylidenimine (CH₃-N=CH-CH₃), and a surface-bound titanium hydride species. nih.govacs.orgresearchgate.net

The proposed reaction on the surface is as follows: (Surface)-Ti-N(CH₂CH₃)(CH₃) → (Surface)-Ti-H + CH₃-N=CH-CH₃

This process is highly selective to the ethyl group over the methyl group within the same ligand. nih.govacs.org The formation of imine intermediates through beta-hydride elimination has also been observed during the thermal decomposition of TEMAT in an argon atmosphere. researchgate.net Long exposure of a surface to TEMAT at temperatures sufficient for decomposition leads to the formation of a titanium nitride film, although it may contain significant carbon contamination if co-reactants are not used. nih.govacs.org

Surface-Assisted Polymerization of Titanium Imides

Following initial decomposition steps like beta-hydride elimination and transamination, the resulting surface species can undergo further reactions to form a solid-state film. This process can be viewed as a surface-assisted polymerization or cross-linking of titanium-containing intermediates. The formation of titanium imide (Ti=NR) or unsubstituted imide (Ti=NH) species is a proposed step in this mechanism. acs.org

For the related TDMAT precursor, a proposed mechanism involves the formation of an intermediate such as (Me₂N)₂Ti=NH after a transamination reaction and subsequent elimination of dimethylamine. acs.org These highly reactive imido species on the surface can then link together, eliminating more byproduct molecules and forming a network of Ti-N bonds, which constitutes the growing titanium nitride film. The long-term exposure of a Si(100) surface to TEMAT above its decomposition temperature results in the growth of a three-dimensional metal nitride film, which is a product of this surface polymerization process. nih.govacs.org

Influence of Co-reactants and Ambient Gases on Tetrakis(ethylmethylamido)titanium(IV) Reactivity

The chemical behavior and decomposition of TEMAT are significantly influenced by the presence of co-reactants and the composition of the ambient carrier gas. These external factors can alter reaction pathways, decomposition rates, and the composition of the final deposited material.

Role of Ammonia (NH₃) in Titanium Nitride Formation

Ammonia is a critical co-reactant in the deposition of high-purity titanium nitride (TiN) films from TEMAT and its analogues. google.com Its primary role is to provide a clean nitrogen source and to facilitate the removal of the carbon-containing ethylmethylamido ligands via transamination reactions. acs.orggoogle.com This process is essential for producing films with low carbon content and, consequently, low electrical resistivity, which is a requirement for applications in microelectronics. google.com

The gas-phase reaction between titanium amido precursors and ammonia can occur rapidly even at room temperature. google.com Isotopic labeling studies using ¹⁵NH₃ with TDMAT have confirmed that the nitrogen from ammonia is incorporated into the TiN film. acs.org Without ammonia, the thermal decomposition of TEMAT tends to produce carbon-rich, higher-resistivity films. acs.org However, as the reaction between the titanium precursor and ammonia becomes more extensive at higher temperatures or pressures, intermediates with higher sticking coefficients can form, which may negatively impact the conformality or step coverage of the film over complex topographies. google.com

Interactions with Oxidizing Agents (e.g., H₂O, O₃) for Titanium Oxide Deposition

When TEMAT or its analogues are reacted with strong oxidizing agents like water (H₂O) or ozone (O₃), the reaction pathway shifts from nitride formation to oxide formation, typically yielding titanium dioxide (TiO₂). This chemistry is the foundation for Atomic Layer Deposition (ALD) of TiO₂ thin films. The reaction with water is a hydrolysis process where the ethylmethylamido ligands are exchanged for hydroxyl (-OH) groups. wikipedia.org

A generalized reaction for the analogue TDMAT with water is: Ti(NMe₂)₄ + 2 H₂O → TiO₂ + 4 HNMe₂ wikipedia.org

These reactions are characterized by the exchange of Ti-N bonds for more thermodynamically stable Ti-O bonds. researchgate.net Theoretical calculations for TDMAT show that the ligand exchange reactions between the precursor and surface hydroxyl groups are exothermic and have low activation energies, which explains why high-quality TiO₂ films can be deposited at relatively low temperatures. rsc.org Ozone is also employed as a powerful oxygen source for ALD, enabling the growth of high-purity TiO₂ films at various temperatures. researchgate.netrsc.org

Effects of Inert Carrier Gases (e.g., Argon) on Decomposition

The choice of carrier gas can significantly affect the thermal decomposition behavior of TEMAT. Studies have investigated its decomposition in both argon (Ar) and hydrogen (H₂) atmospheres. researchgate.netiaea.org The decomposition rate of TEMAT is notably faster in an argon atmosphere compared to a hydrogen atmosphere. researchgate.netiaea.org

In an argon atmosphere, the decomposition of TEMAT becomes significant above 300°C, proceeding through the formation of imine intermediates. researchgate.net In contrast, under a hydrogen atmosphere, this decomposition is suppressed, with significant changes observed only at temperatures above 325°C. researchgate.net The slower decomposition in hydrogen extends the temperature window where the film growth is controlled by surface reactions rather than gas-phase decomposition, which is often desirable for achieving conformal coatings. researchgate.netiaea.org The film growth rate below 350°C is slightly higher with H₂ than with Ar. researchgate.net However, at substrate temperatures above 300°C, the deposition rate was found to be higher with argon and nitrogen carrier gases compared to hydrogen. capes.gov.br

Interactive Data Table: TEMAT Decomposition in Different Gas Atmospheres

| Parameter | Argon (Ar) Atmosphere | Hydrogen (H₂) Atmosphere |

| Decomposition Onset | Significant above 300°C researchgate.net | Suppressed; significant above 325°C researchgate.net |

| Decomposition Rate | Faster researchgate.netiaea.org | Slower researchgate.netiaea.org |

| Intermediate Species | Imine (C=N) compounds researchgate.net | Imine (C=N) and Nitrile (C≡N) compounds researchgate.net |

| Process Control | Narrower surface reaction control regime researchgate.net | Extended surface reaction control regime researchgate.netiaea.org |

Kinetic Modeling of Tetrakis(ethylmethylamido)titanium(IV) Reactivity and Decomposition Rates

The kinetic modeling of Tetrakis(ethylmethylamido)titanium(IV) (TEMAT) is fundamental to understanding its reactivity and decomposition pathways, particularly in its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for titanium nitride (TiN) thin films. Research into the kinetics of TEMAT decomposition provides critical data on reaction rates, influencing factors, and the mechanisms that govern the formation of desired materials.

Studies have established that the thermal decomposition of TEMAT follows first-order kinetics . researchgate.netiaea.orgresearchgate.net This indicates that the rate of decomposition is directly proportional to the concentration of the TEMAT precursor. A key parameter in kinetic modeling is the activation energy (Ea), which represents the minimum energy required for the decomposition reaction to occur. For the thermal decomposition of TEMAT in the context of TiN CVD, the activation energy has been estimated to be 10.92 kcal/mol . researchgate.netiaea.orgresearchgate.net

The decomposition behavior and rate of TEMAT are significantly influenced by the composition of the ambient gas. Research has demonstrated that the decomposition rate is slower in a hydrogen (H₂) atmosphere compared to an argon (Ar) atmosphere. researchgate.netiaea.orgresearchgate.net This observation suggests that hydrogen has a suppressive effect on the decomposition of the ethylmethylamido ligands. researchgate.netiaea.orgresearchgate.net This modulation of the decomposition rate by the ambient gas is a critical factor in controlling thin film deposition processes, as it can extend the temperature window where the surface reaction is the rate-limiting step. researchgate.netiaea.orgresearchgate.net

The decomposition of TEMAT proceeds through the formation of specific intermediate chemical species. In both argon and hydrogen atmospheres, the presence of imine (C=N) compounds has been identified as a key intermediate. researchgate.netiaea.orgresearchgate.net Notably, when the decomposition occurs in a hydrogen atmosphere, an additional intermediate, a nitrile (R-C≡N) compound , has been detected. researchgate.netiaea.orgresearchgate.net

On specific substrates, such as a silicon (100) surface, the thermal chemistry of TEMAT begins with dissociative adsorption at temperatures around 450 K. The initial rate of this process is likely limited by the elimination of some of the amido groups. This is followed by a selective β-hydride elimination reaction from the ethyl group of the remaining ligands, which results in the formation of an adsorbed N-methylethylidenimine species. nih.gov

The onset of significant thermal decomposition varies with the ambient gas. In an argon atmosphere, substantial decomposition of TEMAT is observed at temperatures above 300 °C. researchgate.net In a hydrogen atmosphere, this temperature threshold is shifted higher, with significant decomposition beginning at approximately 325 °C. researchgate.net

Detailed Research Findings

The following table summarizes the key kinetic parameters and observations from research on the decomposition of Tetrakis(ethylmethylamido)titanium(IV).

| Parameter | Value / Observation | Experimental Conditions | Reference |

| Reaction Order | First-order | Thermal decomposition for TiN CVD | researchgate.netiaea.orgresearchgate.net |

| Activation Energy (Ea) | 10.92 kcal/mol | Thermal decomposition for TiN CVD | researchgate.netiaea.orgresearchgate.net |

| Decomposition Rate Constant (k) | 217.90 m⁻¹ | At 375 °C in a flow-type experiment | researchgate.net |

| Decomposition Onset Temperature | > 300 °C | In Argon (Ar) atmosphere | researchgate.net |

| Decomposition Onset Temperature | > 325 °C | In Hydrogen (H₂) atmosphere | researchgate.net |

| Decomposition Intermediates (in Ar & H₂) | Imine (C=N) compounds | Gas phase decomposition | researchgate.netiaea.orgresearchgate.net |

| Decomposition Intermediate (in H₂) | Nitrile (R-C≡N) compound | Gas phase decomposition | researchgate.netiaea.orgresearchgate.net |

| Surface Reaction Mechanism | Dissociative adsorption followed by β-hydride elimination | On Si(100) surface | nih.gov |

| Surface Adsorption Temperature | Starts at ~450 K | On Si(100) surface | nih.gov |

Advanced Spectroscopic and Analytical Characterization of Tetrakis Ethylmethylamido Titanium Iv and Its Reactivity

In-situ Spectroscopic Techniques for Gas-Phase Analysis of Tetrakis(ethylmethylamido)titanium(IV)

In-situ analysis of the gas phase is crucial for understanding and controlling deposition processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) that utilize Tetrakis(ethylmethylamido)titanium(IV) (TEMAT). nist.govnist.gov These techniques allow for real-time monitoring of precursor concentration, decomposition, and the formation of by-products, providing valuable insights into reaction mechanisms. nist.govnih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for in-situ gas-phase analysis during deposition processes. nist.govthermofisher.com It works by passing infrared radiation through the gas sample; the molecules absorb radiation at specific frequencies corresponding to their vibrational modes, creating a unique spectral fingerprint. thermofisher.com This allows for the identification and quantification of various gas-phase species, including the TEMAT precursor and any volatile reaction products. thermofisher.comresearchgate.net

For quantitative analysis, accurate reference spectra of the precursor at various temperatures are necessary, as the absorptivity can be temperature-dependent. nist.govnist.gov In studies involving similar precursors like tetrakis(dimethylamido)titanium (TDMAT), researchers have developed methods to obtain reliable reference spectra at elevated temperatures, which are typical in CVD and ALD reactors, by taking steps to correct for sample emission that can otherwise cause photometric errors. nist.govnist.govresearchgate.net The ability to monitor reactions in real-time helps in understanding reaction kinetics, optimizing process parameters, and ensuring the purity of the depositing film by controlling the formation of unwanted by-products. nih.goviaea.orgyoutube.com The thermal decomposition of TEMAT, for example, has been studied by monitoring the changes in its FTIR spectrum in different gas atmospheres (Ar and H₂), revealing the formation of intermediate imine and nitrile compounds. iaea.org

Table 1: Typical Parameters for Gas-Phase FTIR Analysis

| Parameter | Description / Value | Purpose |

|---|---|---|

| Spectrometer | Fourier Transform Infrared (FTIR) Spectrometer | Provides high resolution and signal-to-noise ratio for detecting gas-phase species. |

| Detector | Mercury Cadmium Telluride (MCT) | Offers high sensitivity for detecting low concentrations of analytes. |

| Spectral Resolution | Typically 0.5 - 4 cm⁻¹ | Balances the need to resolve spectral features with signal-to-noise requirements. thermofisher.comunito.it |

| Gas Cell Pathlength | Variable (e.g., 10 cm to several meters) | A longer pathlength increases absorbance for detecting trace species, according to the Beer-Lambert law. thermofisher.com |

| Temperature | Controlled (e.g., 352 K to 476 K) | Essential for obtaining accurate quantitative data, as spectral features can be temperature-sensitive. nist.gov |

| Pressure | Low (e.g., < 1330 Pa) | Mimics conditions in CVD/ALD reactors and minimizes pressure broadening of spectral lines. nist.gov |

| Analysis Mode | Real-time, continuous monitoring | Allows for tracking concentration changes of reactants, intermediates, and products over time. nih.govmt.com |

Mass Spectrometry (MS) is an indispensable tool for identifying volatile by-products generated during the thermal decomposition or reaction of TEMAT. researchgate.net In a typical setup, often coupled with Thermogravimetric Analysis (TGA-MS), the gas evolved from a heated sample is introduced into the mass spectrometer. eag.comresearchgate.net The molecules are then ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), allowing for the identification of the components of the gas mixture. youtube.com

The study of related titanium amide precursors, such as TDMAT, provides insight into the potential by-products from TEMAT reactions. researchgate.net During thermal decomposition or reaction with co-reactants like ammonia (B1221849), the primary amine ligand, in this case, ethylmethylamine, is an expected by-product. researchgate.net Further decomposition can lead to the formation of other volatile species. For instance, studies on the gas-phase decomposition of other metal-amido precursors have identified products like methylmethyleneimine and methane, suggesting complex reaction pathways. researchgate.net Evolved gas analysis by MS can provide a real-time, temperature-resolved profile of these by-products, which is critical for understanding the reaction mechanism and its impact on film purity. eag.com

Table 2: Potential Volatile By-products in TEMAT Reactions Identified by MS

| By-product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| Ethylmethylamine | C₃H₉N | Ligand displacement or protonation (e.g., reaction with H₂O or NH₃). |

| N-methylethylidenimine | C₃H₇N | β-hydride elimination from the ethyl group of the amido ligand. nih.gov |

| Dimethylamine (B145610) | C₂H₇N | Observed in the decomposition of similar TDMAT precursors. researchgate.net |

| Methane | CH₄ | Fragmentation of the alkyl groups on the amido ligands at higher temperatures. researchgate.net |

Surface-Sensitive Spectroscopies for Investigating Tetrakis(ethylmethylamido)titanium(IV) Adsorption and Surface Reactions

Understanding the interaction of TEMAT with the substrate surface is fundamental to controlling film growth. Surface-sensitive spectroscopies provide detailed information about the adsorption process, surface chemical bonding, and subsequent reactions that lead to film formation. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a substrate after exposure to TEMAT. acs.orgrockymountainlabs.com The technique involves irradiating the surface with X-rays, which causes the emission of core-level electrons. youtube.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated, which is characteristic of the element and its chemical environment. youtube.com

For films deposited from TEMAT, XPS analysis can quantify the amounts of titanium, nitrogen, and carbon, as well as unintentional contaminants like oxygen. nih.govacs.org High-resolution scans of the Ti 2p, N 1s, and C 1s regions provide detailed information on the chemical bonding. For example, the Ti 2p spectrum can distinguish between titanium bonded to nitrogen (Ti-N) and titanium carbide (Ti-C). acs.orgresearchgate.net The C 1s spectrum is particularly important for assessing carbon contamination, differentiating between carbidic carbon, and various hydrocarbon species. acs.orgresearchgate.net Such analysis has shown that for similar precursors, carbon contamination can be a significant issue, and its chemical nature depends heavily on the deposition conditions. acs.org

Table 3: Representative XPS Binding Energies for Species in TiCN Films

| Spectral Region | Binding Energy (eV) | Assignment |

|---|---|---|

| Ti 2p₃/₂ | ~455.0 - 455.5 | Ti-N bond in Titanium Nitride. researchgate.net |

| ~454.5 - 455.0 | Ti-C bond in Titanium Carbide. acs.org | |

| ~458.5 - 459.0 | Ti-O bond in Titanium Dioxide (TiO₂). researchgate.net | |

| N 1s | ~397.0 - 397.4 | Ti-N bond in Titanium Nitride. |

| C 1s | ~281.8 - 282.5 | Ti-C bond in Titanium Carbide. acs.org |

| ~284.6 - 285.0 | Adventitious Carbon / C-C, C-H bonds. researchgate.net |

In-situ surface infrared spectroscopy, particularly techniques like Reflection-Absorption Infrared Spectroscopy (RAIRS) for metal substrates or Attenuated Total Reflectance (ATR)-FTIR for other surfaces, allows for the direct observation of adsorbed species and their chemical transformations during deposition. researchgate.netnih.govaip.org This method provides real-time information on the surface chemistry, complementing the gas-phase analysis. aip.org

Studies on the thermal chemistry of TEMAT on silicon surfaces have utilized infrared absorption spectroscopy to track surface species. nih.gov At temperatures around 450 K, dissociative adsorption occurs, followed by a β-hydride elimination reaction from the ethyl group of the ligands. nih.gov This leads to the formation of surface-bound N-methylethylidenimine species, which can be identified by their characteristic vibrational modes, such as the C=N stretch. nih.gov Similarly, studies on the related TDMAT precursor using time-resolved RAIRS have monitored the decrease in absorption from alkylamido surface groups during the ALD cycle, indicating the decomposition and reaction of the adsorbed precursor. aip.org

Table 4: Characteristic Infrared Frequencies for Surface Species from TEMAT

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| ~2800 - 3000 | ν(C-H) | C-H stretching in ethyl and methyl groups of adsorbed ligands. nih.govaip.org |

| ~1640 - 1660 | ν(C=N) | C=N stretching of N-methylethylidenimine, a product of β-hydride elimination. nih.gov |

| ~1450 | δ(CH₂) / δ(CH₃) | C-H bending (scissoring/asymmetric deformation) modes. nih.gov |

| ~1100 - 1200 | ν(C-N) | C-N stretching of the amido ligands. |

| ~600 | ν(Ti-N) | Ti-N stretching of the precursor bonded to the surface. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precursor Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the characterization of the Tetrakis(ethylmethylamido)titanium(IV) precursor before its use in deposition processes. ereztech.comnih.gov It provides unambiguous confirmation of the molecular structure by probing the chemical environment of NMR-active nuclei, such as ¹H and ¹³C. nih.govresearchgate.net The chemical shifts, signal integrations, and coupling patterns in an NMR spectrum serve as a detailed fingerprint of the molecule. nih.gov

Furthermore, NMR is a powerful tool for assessing the purity of the TEMAT precursor. researchgate.netoxinst.com Quantitative NMR (qNMR) is a method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. nist.govkoreascience.kr This is a primary method for establishing the purity of chemical standards and is crucial for ensuring the reproducibility of deposition processes, as impurities in the precursor can significantly affect film properties. researchgate.netkoreascience.kr The signal in NMR is directly proportional to the number of nuclei, making it an excellent technique for quantification without the need for identical response factors required in chromatographic methods. oxinst.com

Table 5: Expected ¹H NMR Data for Tetrakis(ethylmethylamido)titanium(IV)

| Chemical Shift (δ) Range (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.3 - 3.6 | Quartet (q) | 8H | Methylene protons (-N-CH₂ -CH₃) |

| ~2.9 - 3.2 | Singlet (s) | 12H | Methyl protons (-N-CH₃ ) |

| ~1.0 - 1.3 | Triplet (t) | 12H | Methyl protons (-N-CH₂-CH₃ ) |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data is extrapolated based on similar titanium amide compounds. spectrabase.com

Applications of Tetrakis Ethylmethylamido Titanium Iv in Advanced Thin Film Deposition Technologies

Chemical Vapor Deposition (CVD) using Tetrakis(ethylmethylamido)titanium(IV)

Chemical Vapor Deposition is a vacuum deposition method used to produce high-quality, high-performance, solid materials. The process is often used in the semiconductor industry to produce thin films. In a typical CVD process, the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

Deposition of Titanium Nitride (TiN) Films

Tetrakis(ethylmethylamido)titanium(IV) (TEMAT) has been successfully utilized as a precursor for the Metal-Organic Chemical Vapor Deposition (MOCVD) of Titanium Nitride (TiN) films. researchgate.netresearchgate.net These films are crucial in integrated circuits, where they serve as diffusion barriers and adhesion layers. atomiclayerdeposition.com

Research has shown that TiN films can be deposited from TEMAT at temperatures ranging from 250 to 350°C. researchgate.net In one study, depositions on silicon dioxide patterned wafers at a pressure of 1 Torr yielded growth rates between 50 and 1550 Å/min. researchgate.net A significant advantage of using TEMAT is the ability to achieve excellent conformal coatings on complex topographies. For instance, an exceptional bottom coverage of 90% was demonstrated for 0.35 μm contacts with a high aspect ratio of 2.9 at a deposition temperature of 300°C. researchgate.net This high conformality is attributed to the deposition process being controlled by surface reactions, which was determined to have an activation energy of approximately 1.0 eV. researchgate.net

The use of a co-reactant, such as ammonia (B1221849) (NH₃), has a pronounced effect on the properties of the deposited TiN films. The addition of ammonia during the CVD process has been shown to significantly lower the resistivity of the as-deposited TiN films. researchgate.net For example, resistivity was reduced to around 1000 μΩ·cm from an initial range of 3500–6000 μΩ·cm. researchgate.net This improvement is critical for applications where low electrical resistance is required. Furthermore, the presence of ammonia helps to stabilize the film's resistivity upon exposure to air. researchgate.net The reactivity of TEMAT with ammonia in the gas phase is suggested to be less than that of the related precursor Tetrakis(dimethylamido)titanium (TDMAT), which allows for easier control over the gas phase reactions. mocvd-precursor-encyclopedia.de

Table 1: Deposition Parameters and Film Properties for TiN CVD using TEMAT

| Parameter | Value | Reference |

|---|---|---|

| Precursor | Tetrakis(ethylmethylamido)titanium (TEMAT) | researchgate.net |

| Deposition Temperature | 250 - 350 °C | researchgate.net |

| Pressure | 1 Torr | researchgate.net |

| Growth Rate | 50 - 1550 Å/min | researchgate.net |

| Activation Energy | ~1.0 eV | researchgate.net |

| Bottom Coverage (0.35µm, 2.9 AR) | 90% at 300°C | researchgate.net |

| Resistivity (without NH₃) | 3500 - 6000 µΩ·cm | researchgate.net |

| Resistivity (with NH₃) | ~1000 µΩ·cm | researchgate.net |

Deposition of Titanium Oxide (TiO₂) Films

While the use of titanium amide precursors for the CVD of titanium dioxide (TiO₂) is well-documented, much of the specific research has focused on Tetrakis(dimethylamido)titanium (TDMAT) rather than TEMAT. For instance, studies have shown that TDMAT reacts rapidly with oxygen in a CVD process at temperatures between 250-300°C to yield TiO₂ thin films. researchgate.net These films are typically amorphous as-deposited but can be crystallized into the anatase phase after annealing at 600°C in air. researchgate.net

Although direct studies detailing the CVD of TiO₂ using TEMAT are not as prevalent, the chemical similarities between TEMAT and other titanium alkylamides like TDMAT and Tetrakis(diethylamido)titanium (TDEAT) suggest its potential for this application. The reaction would likely proceed via the interaction of TEMAT with an oxygen source, such as O₂, to form TiO₂. The larger ethylmethylamido ligands in TEMAT compared to the dimethylamido ligands in TDMAT could influence the deposition kinetics, growth rate, and film properties due to steric effects.

Control of Carbon and Oxygen Impurity Incorporation in Deposited Films

A critical aspect of depositing high-quality TiN films from metalorganic precursors like TEMAT is the management of impurity incorporation, particularly carbon and oxygen. Films deposited using only the titanium precursor often suffer from high levels of carbon contamination. researchgate.net

The introduction of ammonia (NH₃) as a co-reactant is a key strategy to mitigate this issue. The reaction between the titanium amide precursor and ammonia facilitates the removal of the organic ligands, thereby reducing the amount of carbon incorporated into the growing film. researchgate.netharvard.edu For the related precursor TDMAT, it has been demonstrated that adding even small amounts of ammonia (NH₃/TDMAT ratio ≥ 1) can significantly decrease carbon impurity levels (C/Ti < 0.1) and also reduce oxygen content. harvard.edu This transamination reaction is believed to proceed through the formation of a reactive intermediate that decomposes on the surface, effectively removing the alkylamine from the precursor and preventing carbon from being integrated into the film. researchgate.net

Research on TiN films derived from TEMAT has shown that they inherently contain lower carbon levels compared to films from other precursors like Tetrakis(diethylamido)titanium (TDEAT). researchgate.net Specifically, AES analysis revealed that the carbon level in TEMAT-sourced TiN films was approximately 18 at. %, which was two times lower than that in films prepared from TDEAT. researchgate.net This lower carbon content is attributed to the specific reaction mechanism of TEMAT, which is influenced by the nature of its ethylmethylamino ligands. researchgate.net

Atomic Layer Deposition (ALD) using Tetrakis(ethylmethylamido)titanium(IV)

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of a gas-phase chemical process. ALD is a subclass of chemical vapor deposition. The majority of ALD reactions use two chemicals, typically called precursors. These precursors react with a surface one at a time in a sequential, self-limiting, manner.

ALD Reaction Mechanisms with Various Co-reactants (e.g., NH₃, H₂O, O₂ Plasma)

The ALD of titanium-based films using TEMAT involves sequential, self-limiting surface reactions with a co-reactant. The choice of co-reactant is critical as it dictates the composition of the final film (e.g., TiN or TiO₂) and influences the reaction mechanism.

ALD with Ammonia (NH₃): For the deposition of TiN films, ammonia is the most common co-reactant used with TEMAT. The process can be either thermal or plasma-enhanced. In plasma-enhanced ALD (PEALD), remote ammonia plasma is used as the reactant gas. matec-conferences.org The ALD cycle consists of a TEMAT pulse, an inert gas purge, an NH₃ (or NH₃ plasma) pulse, and another purge. The self-limiting nature of the reactions ensures precise, atomic-level control over film thickness. matec-conferences.org The use of TEMAT is considered a balanced approach, providing film properties that are intermediate between those of TDMAT and TDEAT. matec-conferences.org The reaction mechanism involves the chemisorption of TEMAT onto the substrate, followed by a ligand exchange reaction with the incoming ammonia species, which removes the ethylmethylamine ligands and forms a titanium-nitrogen bond on the surface.

ALD with Water (H₂O): To deposit TiO₂ films, water is a common oxygen-containing co-reactant. While much of the literature focuses on TDMAT, the principles apply to TEMAT. The ALD process using TDMAT and water has been studied across a temperature range of 120°C to 330°C. sci-hub.red The reaction mechanism starts with the hydroxylated surface reacting with the metal precursor (e.g., TEMAT). The titanium atom bonds to the surface oxygen, releasing an ethylmethylamine ligand which reacts with a surface hydroxyl group to form water-soluble byproducts. After purging the excess precursor and byproducts, a pulse of H₂O is introduced. The water molecules react with the remaining surface-bound amido ligands, creating new hydroxyl groups on the surface and completing the TiO₂ layer. This cycle is then repeated. aip.orgresearchgate.net

ALD with Oxygen Plasma (O₂ Plasma): Oxygen plasma can be used as a more reactive oxygen source than water, which can be advantageous for certain applications. Studies on TDMAT have shown that using an O₂ plasma can lead to TiO₂ films with no detectable carbon impurities and a lower crystallization temperature compared to films grown with H₂O. researchgate.net The high reactivity of oxygen radicals in the plasma ensures complete removal of the organic ligands from the TEMAT precursor, leading to purer films. The mechanism involves the initial chemisorption of the TEMAT precursor, followed by reaction with the oxygen plasma, which both oxidizes the titanium and removes the ligands.

Determination of ALD Processing Windows and Saturation Behavior

The ALD processing window is the range of temperatures where the deposition rate per cycle (GPC) is constant and self-limiting growth is achieved. Saturation behavior refers to the phenomenon where the film growth per cycle becomes independent of the precursor or co-reactant dose after a certain exposure time, which is a hallmark of an ideal ALD process.

For the PEALD of TiN using TEMAT and NH₃ plasma, the deposition rate and film properties are highly dependent on the substrate temperature. matec-conferences.org Research investigating temperatures from 150°C to 350°C showed that while deposition is possible at lower temperatures, it results in higher carbon concentrations. matec-conferences.org The lowest resistivity of approximately 250 µΩ·cm was achieved at higher temperatures of 300-350°C with a plasma time of 20 seconds, suggesting this range is optimal for producing high-quality films. matec-conferences.org

Studies on the ALD of TiO₂ using the related precursor TDMAT and water show a complex relationship between temperature and GPC. The GPC varies with temperature, often exhibiting a minimum at around 250°C before increasing again. sci-hub.redacs.org For TDMAT/H₂O, the ALD temperature window is limited by the precursor's decomposition temperature, which is around 220°C. atomiclayerdeposition.com Below this temperature, the growth is self-limiting. Saturation curves, where the GPC is plotted against precursor pulse time, confirm the self-limiting nature of the reaction. For the TDMAT/H₂O process, pulse times of 1.0 second for TDMAT and 0.4 seconds for H₂O have been shown to be sufficient for saturation. atomiclayerdeposition.comatomiclayerdeposition.com For TEMAT, due to its different ligand structure, the specific ALD window and saturation parameters may vary, but the general principles of achieving a stable GPC within a specific temperature range and ensuring sufficient precursor exposure for surface saturation remain the same.

Table 2: ALD Process Parameters and Properties for Titanium-Based Films

| Film | Precursor | Co-reactant | Deposition Temp. (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| TiN | TEMAT | NH₃ Plasma | 150 - 350 | Lowest resistivity (~250 µΩ·cm) at 300-350°C. Higher carbon at lower temps. | matec-conferences.org |

| TiN | TEMAT | NH₃ | 250 - 350 | Excellent bottom coverage (~90%) in high aspect ratio contacts. | mocvd-precursor-encyclopedia.de |

| TiO₂ | TDMAT | H₂O | 120 - 330 | GPC varies with temperature, with a minimum at ~250°C. Amorphous films below 250°C. | sci-hub.red |

| TiO₂ | TDMAT | O₂ Plasma | N/A | Results in films with no detectable carbon impurities. | researchgate.net |

Influence of Precursor Ligand Structure on ALD Performance (Comparison with TDMAT, TDEAT)

The performance of an Atomic Layer Deposition (ALD) precursor is intrinsically linked to the chemical structure of its ligands. In the case of titanium nitride (TiN) deposition, a comparison between Tetrakis(ethylmethylamido)titanium(IV) (TEMAT), Tetrakis(dimethylamido)titanium(IV) (TDMAT), and Tetrakis(diethylamido)titanium(IV) (TDEAT) reveals a clear trend in how the alkyl groups on the amido ligands influence key deposition parameters and final film quality.

The structure of the ligand—specifically, the size and arrangement of the alkyl groups (methyl vs. ethyl)—directly impacts the precursor's volatility, thermal stability, and reactivity. TDMAT, with the smallest dimethylamido ligands, generally exhibits higher volatility but lower thermal stability. This allows for lower deposition temperatures but can sometimes lead to uncontrolled decomposition and higher impurity levels in the resulting film. researchgate.netcambridge.org Conversely, TDEAT, with bulkier diethylamido ligands, is more thermally stable, enabling deposition at higher temperatures which can produce films with lower resistivity and higher density. However, this increased stability often comes at the cost of a lower growth rate. researchgate.netucsd.edu

TEMAT, featuring an asymmetric ethylmethylamido ligand, was developed to balance the properties of TDMAT and TDEAT. cambridge.orgmatec-conferences.org Research shows that TEMAT's characteristics are typically intermediate between its dimethylamido and diethylamido counterparts. cambridge.orgmatec-conferences.org For instance, in thermal ALD processes using hydrazine (B178648) (N₂H₄) as the nitrogen source, the optimal deposition temperature and resulting film resistivity highlight this trend. TDMAT achieves its lowest resistivity at around 350°C, TDEAT at 400°C, and TEMAT at 425°C. ucsd.edu The film with the lowest resistivity (excluding the halogenated precursor TiCl₄) was achieved with TEMAT, demonstrating that its higher thermal stability allows for a process window at higher temperatures, which is crucial for producing higher quality films. ucsd.edu

In chemical vapor deposition (CVD) comparisons, TiN films from TDEAT showed good stability and low resistivity (~2500 μΩ-cm), while TDMAT-derived films were often air-reactive, leading to increased resistivity upon exposure to the atmosphere. cambridge.org The TEMAT process yielded films that were less air-reactive than those from TDMAT and contained approximately half the carbon content of films from TDEAT, striking a balance between purity and stability. cambridge.org

The growth per cycle (GPC) is another critical parameter affected by ligand structure. In thermal ALD with NH₃, TiN deposited using TDMAT has a GPC of about 5 Å/cycle, whereas TDEAT shows a much lower GPC of 1 Å/cycle. researchgate.net This significant difference is attributed to the steric hindrance of the larger diethylamido ligands on TDEAT, which limits the number of precursor molecules that can adsorb onto the substrate surface during each ALD cycle.

Table 1: Comparison of Titanium Amido Precursors in Deposition Processes

| Precursor | Ligand | Typical Deposition Temp. (°C) | Resistivity (μΩ·cm) | Growth/Cycle (Å/cycle) | Key Characteristics |

|---|---|---|---|---|---|

| TDMAT | Dimethylamido [-N(CH₃)₂] | 175-210 (Thermal ALD) researchgate.net, 350 (Thermal ALD, N₂H₄) ucsd.edu | ~400 (Thermal ALD, N₂H₄) ucsd.edu | ~5.0 (Thermal ALD) researchgate.net, ~0.5 (PEALD) nih.gov | High growth rate, lower thermal stability, can be air-reactive. researchgate.netcambridge.org |

| TDEAT | Diethylamido [-N(C₂H₅)₂] | 275-300 (Thermal ALD) researchgate.net, 400 (Thermal ALD, N₂H₄) ucsd.edu | ~300 (Thermal ALD, N₂H₄) ucsd.edu | ~1.0 (Thermal ALD) researchgate.net | Higher thermal stability, lower resistivity, but slower growth rate. researchgate.netucsd.edu |

| TEMAT | Ethylmethylamido [-N(CH₃)(C₂H₅)] | 300-350 (PEALD) matec-conferences.org, 425 (Thermal ALD, N₂H₄) ucsd.edu | ~220 (Thermal ALD, N₂H₄) ucsd.edu, ~250 (PEALD) matec-conferences.orgmatec-conferences.org | Not specified in sources | Balanced properties, good thermal stability, lower carbon than TDEAT, less air-reactive than TDMAT. cambridge.orgmatec-conferences.org |

Fabrication of Complex Nanostructures and Conformality Considerations in Deposition

The deposition of uniform and continuous thin films on three-dimensional, high-aspect-ratio nanostructures is a critical requirement for modern microelectronics. The ability of a precursor to achieve high conformality, or step coverage, is paramount. Tetrakis(ethylmethylamido)titanium(IV) has demonstrated significant promise in this area, particularly for fabricating complex architectures like those found in FinFETs, silicon nanowire FETs, and as diffusion barriers in damascene processes. matec-conferences.org

Conformality in ALD and CVD is heavily influenced by the precursor's reactivity and the surface chemistry of the deposition process. Precursors with excessively high reactivity can lead to rapid deposition near the opening of a trench or via, depleting the precursor concentration before it can penetrate to the bottom, resulting in poor conformality. Conversely, a precursor with optimized reactivity, like TEMAT, can diffuse deep into complex topographies before reacting.

In a direct comparison using a chemical vapor deposition process, TEMAT achieved an excellent bottom coverage of 90% on 0.35 µm contacts with a high aspect ratio of 2.9. cambridge.orgresearchgate.net This performance was superior to that of TDEAT, which provided bottom coverage ranging from 30% to 65% under similar conditions. cambridge.org While TDMAT can also provide excellent conformality, the films are often less stable. cambridge.org This makes TEMAT an attractive choice for applications demanding both excellent step coverage and stable film properties. The successful deposition of highly conformal TiN films is essential for creating effective diffusion barriers that prevent metal migration into the surrounding dielectric material in integrated circuits, a common failure point in miniaturized devices. nih.gov

Integration of Tetrakis(ethylmethylamido)titanium(IV) in Plasma-Enhanced Deposition Processes

To meet the demands for lower thermal budgets in semiconductor manufacturing, plasma-enhanced deposition processes, such as Plasma-Enhanced ALD (PEALD), are increasingly utilized. These techniques use plasma to activate the co-reactant gas (e.g., NH₃ or N₂), providing the energy for surface reactions to proceed at lower substrate temperatures than in thermal ALD. matec-conferences.orgmatec-conferences.org

Tetrakis(ethylmethylamido)titanium(IV) has been successfully integrated into PEALD processes for depositing high-quality TiN films. matec-conferences.orgmatec-conferences.org In one study, TEMAT was used with a remote ammonia (NH₃) plasma to deposit TiN films over a substrate temperature range of 150°C to 350°C. matec-conferences.orgresearchgate.net The use of plasma allows for deposition at temperatures as low as 150°C, although higher carbon concentrations were observed at these lower temperatures, which negatively impacted film resistivity and density. matec-conferences.org

The study found that optimal film properties were achieved at higher temperatures within the PEALD window. A low resistivity of approximately 250 µΩ·cm was obtained for films deposited at 300-350°C with a plasma time of 20 seconds. matec-conferences.orgmatec-conferences.orgresearchgate.net This demonstrates that PEALD with TEMAT can produce conductive TiN films suitable for metal gate and barrier layer applications at temperatures compatible with back-end-of-line (BEOL) processing. The ability to tune film properties, such as carbon content and resistivity, by adjusting process parameters like temperature and plasma exposure time, offers significant process flexibility. matec-conferences.orgmatec-conferences.org The ion bombardment effect in low-pressure PEALD processes can also enhance film crystallinity and density compared to purely thermal methods. researchgate.net

Table 2: PEALD TiN Film Properties using TEMAT and NH₃ Plasma matec-conferences.orgresearchgate.net

| Substrate Temperature (°C) | Plasma Time (s) | Resistivity (μΩ·cm) | Observations |

|---|---|---|---|

| 150 - 250 | 5 - 30 | Higher than 250 | Deposition is possible, but carbon concentration is higher, affecting resistivity and density. |

| 300 - 350 | 20 | ~250 | Lowest resistivity achieved; indicates more efficient removal of organic ligands. |

Theoretical and Computational Investigations of Tetrakis Ethylmethylamido Titanium Iv

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules like TEMAT. These studies help in elucidating the nature of chemical bonds, molecular stability, and reaction energetics.

Molecular Conformations and Isomerism of Tetrakis(ethylmethylamido)titanium(IV)

While specific DFT studies on the conformations of TEMAT are not widely available, extensive research on the analogous compound TDMAT provides a strong basis for understanding its likely structural chemistry. Electron diffraction studies have shown that in the gas phase, TDMAT adopts a geometry with S4 symmetry, characterized by a slightly flattened tetrahedral arrangement of the nitrogen atoms around the central titanium atom. illinois.edu However, upon crystallization, the symmetry is reduced to C1 due to the twisting of one of the amido groups to avoid unfavorable intermolecular contacts. illinois.edu

DFT calculations on TDMAT have shown that the energy difference between the gas-phase S4 conformer and the solid-state C1 conformer is very small, on the order of only 0.2 kJ/mol. illinois.edu This suggests that the molecule is flexible and can easily adopt different conformations with minimal energy penalty. Given the structural similarity, it is highly probable that TEMAT also exhibits similar conformational behavior, with low energy barriers between different rotational isomers of the ethylmethylamido ligands. The presence of the additional ethyl group in TEMAT may introduce more complex rotational isomerism compared to TDMAT.

Table 1: Calculated Conformational Energy of TDMAT

| Conformer | Point Group Symmetry | Relative Energy (kJ/mol) | Method |

| Gas-Phase | S4 | 0.0 | DFT |

| Solid-State | C1 | 0.2 | DFT |

Data sourced from a study on Tetrakis(dimethylamido)titanium(IV) and is presented as an analogy for Tetrakis(ethylmethylamido)titanium(IV). illinois.edu

Bond Dissociation Energies and Thermal Stability Predictions

The thermal stability of a CVD precursor is intrinsically linked to the strength of its chemical bonds. The bond dissociation energy (BDE) is a key parameter that can be calculated using DFT to predict the thermal lability of a molecule. For titanium amide precursors, the Ti-N bond is of primary importance as its cleavage is often the initial step in decomposition.

Experimental studies on the thermal decomposition of TEMAT have determined an activation energy of 10.92 kcal/mol for the process. researchgate.netiaea.org This value provides an empirical measure of its thermal stability.

Table 2: Experimental Activation Energy for Thermal Decomposition

| Compound | Activation Energy (kcal/mol) | Experimental Method |

| Tetrakis(ethylmethylamido)titanium(IV) | 10.92 | FTIR Spectroscopy |

Data sourced from experimental studies on TEMAT. researchgate.netiaea.org

Computational Modeling of Gas-Phase Reaction Pathways

Computational modeling is instrumental in mapping out the complex reaction pathways that occur in the gas phase during CVD processes. These models can identify key intermediates and transition states, providing a detailed picture of the decomposition mechanism.

Transition State Characterization for Decomposition Reactions

The decomposition of titanium amide precursors like TEMAT is thought to proceed through several potential pathways, including β-hydride elimination. researchgate.net Computational studies on model titanium nitride precursors have characterized the transition states for such reactions. capes.gov.br For 1,2-elimination reactions, which are energetically favorable, the transition states are typically four-centered geometries with a "kite-like" shape. capes.gov.br

The characterization of these transition states is crucial for understanding the kinetics of the decomposition process. The energy of the transition state relative to the reactants determines the activation energy of the reaction. For processes involving the transfer of a hydrogen atom from an amido ligand, the barriers are predicted to be lower than those involving the transfer of a larger group like a methyl group. capes.gov.br

Simulation of Agostic Interactions in Reactivity

Agostic interactions, which are intramolecular interactions between a C-H bond and an electron-deficient metal center, are believed to play a significant role in the reactivity and decomposition of organometallic compounds, including titanium amides. nih.gov These interactions can stabilize transition states and influence the selectivity of reaction pathways. nih.gov

DFT studies have been used to investigate agostic interactions in various titanium complexes. illinois.educhemrxiv.orgchemrxiv.orgresearchgate.net For instance, in some titanium amide complexes, while close Ti---H contacts are observed, DFT and Natural Bond Orbital (NBO) analysis have suggested that these interactions can be repulsive rather than attractive, a phenomenon termed a "nonagostic" interaction. illinois.edu The nature of this interaction is influenced by the electronic properties of the other ligands on the titanium center. illinois.edu In contrast, studies on model Ti-borane and Ti-alane complexes have characterized double β-agostic interactions, where two X-H bonds (X = B, Al) are simultaneously activated by the titanium center. chemrxiv.orgchemrxiv.orgresearchgate.net The strength and nature of these interactions are dependent on factors such as coordination number and the presence of other substituents. chemrxiv.orgchemrxiv.orgresearchgate.net For TEMAT, it is plausible that agostic interactions involving the C-H bonds of the ethyl groups play a role in facilitating the β-hydride elimination pathway during its thermal decomposition.

Simulation of Tetrakis(ethylmethylamido)titanium(IV) Adsorption and Surface Reactions

Simulations of the interaction of precursor molecules with substrate surfaces are vital for understanding the initial stages of film growth in ALD and CVD. These simulations can predict adsorption energies, identify surface reaction mechanisms, and explain the formation of the final film material.

DFT calculations have been extensively used to model the adsorption and surface reactions of TDMAT on various substrates, providing a framework for understanding the likely behavior of TEMAT. For example, the chemisorption of TDMAT on a titanium oxide (TiO2) surface has been simulated using a slab model. rsc.org These calculations showed that the process involves a series of exothermic ligand exchange reactions with low activation energies (0.16–0.46 eV), leading to the release of dimethylamine (B145610) and the formation of a surface-bound -TiNMe2 species. rsc.org

Similarly, the adsorption of TDMAT on silicon surfaces has been investigated. On a hydroxylated Si(100) surface, DFT calculations indicate that the adsorption is spontaneous at room temperature, with the reaction initiated by the breaking of a surface O-H bond, followed by the cleavage of a Ti-N bond in the precursor. researchgate.net The activation energy for the chemisorption varies depending on the specific surface termination.

For TEMAT, experimental studies have investigated its thermal chemistry on Si(100) surfaces, identifying dissociative adsorption starting at around 450 K. researchgate.net This process is likely initiated by the elimination of some of the amido ligands, followed by a selective β-hydride elimination from the ethyl groups of the remaining ligands. researchgate.net While specific ab initio simulations of TEMAT adsorption are limited, the principles derived from TDMAT studies, such as the favorability of reaction with surface hydroxyl groups and the step-wise ligand elimination, are expected to be broadly applicable.

Table 3: Calculated Activation Energies for TDMAT Surface Reactions

| Surface | Reaction Step | Activation Energy (eV) | Computational Method |

| TiO2 | First Ligand Exchange | 0.16 | DFT |

| TiO2 | Second Ligand Exchange | 0.28 | DFT |

| TiO2 | Third Ligand Exchange | 0.46 | DFT |

Data sourced from a study on Tetrakis(dimethylamido)titanium(IV) and is presented as an analogy for Tetrakis(ethylmethylamido)titanium(IV). rsc.org

Precursor-Surface Interactions and Adsorption Sites

Experimental studies on the thermal chemistry of TEMAT on silicon surfaces, specifically Si(100), have identified that dissociative adsorption is a key initial step. acs.org This process has been observed to commence at temperatures around 450 K and is likely the rate-limiting step, involving the initial elimination of one or more of the ethylmethylamido ligands. acs.org Following this initial adsorption, a selective β-hydride elimination reaction occurs within the ethyl groups of the remaining surface-bound ligands. acs.org This reaction leads to the formation of N-methylethylidenimine as an adsorbed species. acs.org

While specific DFT studies for TEMAT are lacking, computational investigations into the adsorption of the similar precursor, TDMAT, on hydroxylated silicon (Si-OH) and titanium oxide (TiO₂) surfaces offer valuable parallels. DFT calculations have shown that the adsorption of TDMAT on a hydroxylated Si(100) surface is spontaneous at room temperature. tandfonline.com The reaction mechanism is initiated by the breaking of an O-H bond on the surface, followed by the cleavage of a Ti-N bond in the precursor molecule. tandfonline.com

Theoretical studies on TDMAT interacting with a TiO₂ surface further illuminate the process of ligand exchange. These DFT calculations reveal that the exchange reactions between the precursor and the surface are exothermic and have low activation energies, in the range of 0.16–0.46 eV. rsc.org This low energy barrier facilitates the deposition process at lower temperatures. rsc.org The calculations predict that up to three of the dimethylamido ligands from a single TDMAT molecule can be released, resulting in a surface species of –TiNMe₂. rsc.org This theoretical finding aligns well with experimental observations. rsc.org It is highly probable that TEMAT undergoes a similar series of ligand exchange reactions upon interacting with a reactive surface, with the ethylmethylamido ligands being progressively replaced by bonds to the substrate.